DiSulfo-Cy5 alkyne molecular weight and formula
DiSulfo-Cy5 alkyne molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.
Core Properties of DiSulfo-Cy5 Alkyne
DiSulfo-Cy5 alkyne is a bright, photostable cyanine (B1664457) dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry". The presence of two sulfonate groups renders the molecule highly water-soluble, which is advantageous for biological applications as it minimizes aggregation and non-specific binding.
Physicochemical and Spectroscopic Data
The molecular weight and formula of DiSulfo-Cy5 alkyne can vary depending on the salt form. Below is a summary of the specifications provided by various commercial suppliers.
| Supplier | Molecular Weight ( g/mol ) | Chemical Formula | Salt Form |
| BroadPharm | 701.8 | C₃₅H₄₀N₃NaO₇S₂ | Sodium Salt |
| Lumiprobe | 717.94 | C₃₅H₄₀N₃KO₇S | Potassium Salt |
| Jena Bioscience | 787.96 | C₃₇H₄₅N₃O₁₀S₃ | Free Acid |
| MedchemExpress | 693.87 | C₃₆H₄₃N₃O₇S₂ | Varies |
Experimental Protocols
The primary application of DiSulfo-Cy5 alkyne is its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The following is a detailed protocol for labeling azide-modified biomolecules, such as proteins or nucleic acids, in an aqueous environment. This protocol is based on methodologies described in the literature for metabolic glycoengineering and cell surface labeling.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified biomolecules with DiSulfo-Cy5 alkyne.
Materials:
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Azide-modified biomolecule (e.g., protein, oligonucleotide)
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DiSulfo-Cy5 alkyne
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Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
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Ligand stock solution (e.g., 100 mM THPTA in water)
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Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
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Reaction buffer (e.g., phosphate-buffered saline, PBS)
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DMSO (for dissolving DiSulfo-Cy5 alkyne if not readily water-soluble)
Procedure:
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Preparation of Reactants:
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Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 µM.
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Prepare a stock solution of DiSulfo-Cy5 alkyne (e.g., 1-10 mM in DMSO or water).
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Reaction Assembly:
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In a microcentrifuge tube, combine the azide-modified biomolecule with a 2-5 fold molar excess of DiSulfo-Cy5 alkyne.
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Add the copper(II) sulfate and ligand to the reaction mixture. A final concentration of 50-100 µM CuSO₄ and 250-500 µM ligand is recommended. The ligand should be in excess of the copper to stabilize the Cu(I) ion.
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Vortex the mixture gently.
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Initiation of the Reaction:
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Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM. This will reduce the Cu(II) to the catalytic Cu(I) species.
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Vortex the mixture gently.
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Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light to prevent photobleaching of the fluorophore.
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Purification:
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Remove the unreacted dye and copper catalyst using a suitable purification method. For proteins, this can be achieved by dialysis, size exclusion chromatography, or spin filtration. For oligonucleotides, ethanol (B145695) precipitation can be used.
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Analysis:
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Confirm the successful conjugation by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy to measure the dye-to-biomolecule labeling ratio.
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Signaling Pathways and Workflows
The workflow for utilizing DiSulfo-Cy5 alkyne in a typical bioconjugation experiment is depicted below. This process, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule.
The logical relationship for the formation of the active catalyst and its role in the cycloaddition reaction is detailed in the following diagram.
